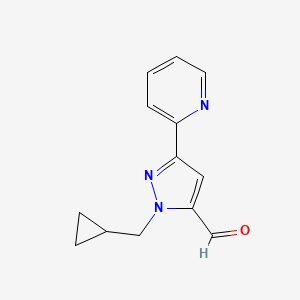

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,9-10H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGZIPUVAGRFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H12N4O

- Molecular Weight : 224.26 g/mol

- CAS Number : 2098003-68-8

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the modulation of enzymes and receptors involved in inflammatory and neurodegenerative processes.

Key Mechanisms:

- Phosphodiesterase Inhibition : The compound has shown promise as an inhibitor of phosphodiesterases (PDEs), particularly PDE4D, which plays a crucial role in regulating inflammatory responses and cognitive functions. In vitro studies indicated an IC50 value of 0.39 µM for PDE4D inhibition, suggesting significant anti-inflammatory potential .

- Antitumor Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit selective cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC). The mechanism may involve the disruption of cell cycle progression through interactions with cyclin-dependent kinases (CDKs) .

- Neuroprotective Effects : Research has suggested that the compound may exert neuroprotective effects by modulating signaling pathways associated with oxidative stress and inflammation. For instance, it was noted to enhance AKT/GSK3β signaling, which is critical in neuronal survival during ischemic events .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antidepressant Activity : Animal studies have suggested antidepressant-like effects in behavioral tests, which may be linked to its action on neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including the compound in focus:

- Study on PDE Inhibition : A study highlighted that modifications to the pyrazole structure could enhance selectivity towards PDE4D while minimizing off-target effects, making it a candidate for further development in treating inflammatory diseases .

- Antitumor Efficacy : In vivo studies demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models without affecting normal cell proliferation, which is crucial for therapeutic applications in oncology .

- Neuroprotection in Ischemia Models : Experimental models showed that the compound could restore mitochondrial function in neuronal cells subjected to hypoxic conditions, suggesting a protective role against cerebral ischemia .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

Pyridin-2-yl vs. Pyridin-3-yl: The position of the pyridyl nitrogen (2 vs. 3) alters electronic properties. Pyridin-2-yl may engage in stronger hydrogen bonding due to proximity to the pyrazole ring, whereas pyridin-3-yl offers a different spatial arrangement for interactions .

Aldehyde Position :

- Carbaldehyde at C5 (target compound) vs. C4 (other analogs) influences reactivity. C5-aldehydes may favor specific condensation pathways or intramolecular interactions due to ring geometry .

Biological Relevance: Pyrazole carbaldehydes with aryl substituents (e.g., phenyl, pyridyl) are associated with antimicrobial, anti-inflammatory, or analgesic activities .

Synthetic Pathways :

- The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole carbaldehydes, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The target compound may be synthesized via similar protocols.

Preparation Methods

Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole Intermediate

- The cyclopropylmethyl group is introduced via alkylation of pyrazole nitrogen.

- For example, 1H-pyrazole can be alkylated with cyclopropylmethyl halides under basic conditions (e.g., using cesium carbonate in acetonitrile) to yield 1-(cyclopropylmethyl)-1H-pyrazole.

- This intermediate can be further functionalized for boronate formation to facilitate Suzuki coupling.

Suzuki-Miyaura Cross-Coupling for Pyridin-2-yl Substitution

- The 3-position substitution with pyridin-2-yl is commonly achieved by Suzuki coupling between a pyrazole boronate ester and a halogenated pyridine derivative.

- Typical conditions involve palladium catalysts such as XPhos Pd G2, bases like potassium phosphate, and solvents such as dioxane/water mixtures.

- Reaction temperatures are generally around 80 °C with inert atmosphere (nitrogen purging).

- This step provides the 3-(pyridin-2-yl) substitution on the pyrazole ring.

Formylation at the 5-Position of Pyrazole

- The aldehyde group at the 5-position can be introduced by selective oxidation or directed formylation methods.

- One approach involves the oxidation of a hydroxymethyl intermediate or direct Vilsmeier-Haack formylation using reagents like POCl3 and DMF.

- The reaction conditions are optimized to avoid over-oxidation or side reactions, often carried out at low temperatures.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- The use of XPhos Pd G2 catalyst is preferred for its high activity and selectivity in Suzuki coupling involving pyrazole boronate esters and pyridine halides.

- Alkylation with cyclopropylmethyl halides proceeds smoothly under mild basic conditions without requiring protection of the pyrazole ring nitrogen.

- Formylation requires careful temperature control to prevent side reactions; the Vilsmeier-Haack reaction is the most commonly employed method for introducing the aldehyde group at the pyrazole 5-position.

- Purification often involves reverse phase chromatography with acetonitrile/water gradients containing 0.1% trifluoroacetic acid for high purity product isolation.

- The overall synthetic route is modular, allowing for variation in the pyridine substitution pattern or alkyl groups at pyrazole N1, facilitating structural analog development.

Summary Table of Preparation Methods

| Synthetic Stage | Methodology | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Pyrazole N1 Alkylation | N-alkylation | Cyclopropylmethyl halide, Cs2CO3 | MeCN, 80 °C, inert atmosphere | 1-(cyclopropylmethyl)-pyrazole |

| Pyridin-2-yl Substitution (C3) | Suzuki-Miyaura coupling | Pyrazole boronate, 2-halopyridine, Pd catalyst, base | Dioxane/H2O, 80 °C, N2 | 3-(pyridin-2-yl) substituted pyrazole |

| Aldehyde Introduction (C5) | Vilsmeier-Haack formylation | POCl3, DMF | 0 °C to RT | Pyrazole-5-carbaldehyde |

Q & A

Q. What are the typical synthetic routes for 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

The compound is synthesized via a two-step strategy:

- Step 1 (Core Formation): A Vilsmeier-Haack reaction introduces the aldehyde group at the 5-position of the pyrazole ring. This involves reacting a precursor like 3-methyl-1-(cyclopropylmethyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 0–5°C .

- Step 2 (Substitution): The 5-chloro intermediate undergoes nucleophilic substitution with pyridin-2-ol derivatives in the presence of K₂CO₃ as a base, typically in refluxing acetone or DMF . Key parameters include temperature control (e.g., 0–5°C for the Vilsmeier-Haack step) and solvent selection (DMF for polar aprotic conditions) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and pyridinyl aromatic signals at δ 7.5–8.5 ppm) .

- X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally analogous pyrazole carbaldehydes (e.g., bond angles of ~120° for the aldehyde group) .

- IR Spectroscopy: Detects aldehyde C=O stretching vibrations (~1700 cm⁻¹) and pyridinyl C=N bands (~1600 cm⁻¹) .

Q. What are common reactivity patterns of pyrazole-5-carbaldehydes in synthetic chemistry?

The aldehyde group at the 5-position participates in:

- Condensation Reactions: Forms hydrazones or Schiff bases with amines/hydrazines, useful for generating fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles via hydrazine hydrate ).

- Nucleophilic Substitution: The 4-position chloro derivative (if present) reacts with phenols or thiols under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR data often arise from conformational flexibility (e.g., rotational barriers in the cyclopropylmethyl group). Strategies include:

- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data .

- XRD Validation: Single-crystal XRD unambiguously confirms bond lengths and angles, as shown for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C=O bond: 1.22 Å) .

Q. What strategies optimize reaction yields in nucleophilic substitution steps?

- Catalyst Screening: K₂CO₃ in acetone achieves >80% yield for phenoxy substitutions, while phase-transfer catalysts (e.g., TBAB) improve efficiency in biphasic systems .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, but acetone minimizes side reactions (e.g., aldol condensation) .

- Temperature Control: Reflux (60–80°C) balances reaction rate and decomposition risks .

Q. How does the cyclopropylmethyl substituent influence reactivity and stability?

- Steric Effects: The cyclopropane ring introduces strain, increasing susceptibility to ring-opening under acidic conditions.

- Electronic Effects: Electron-donating cyclopropyl groups stabilize adjacent carbocation intermediates during electrophilic substitutions .

- Thermal Stability: Decomposition above 200°C (observed via TGA in related compounds) necessitates low-temperature storage .

Q. What are the challenges in synthesizing fused heterocyclic systems using this compound?

- Regioselectivity: Competing reaction pathways (e.g., 5- vs. 3-position reactivity) require directing groups or protective strategies .

- Reagent Compatibility: Hydrazine hydrate must be carefully titrated to avoid over-reduction of the aldehyde group .

- Solvent Limitations: Ethanol/water mixtures are ideal for cyclocondensation but may precipitate intermediates, reducing yield .

Data Highlights from Literature

| Parameter | Example Value | Reference |

|---|---|---|

| Vilsmeier-Haack Reaction Temp | 0–5°C | |

| XRD C=O Bond Length | 1.22 Å | |

| K₂CO₃ Concentration | 2.5 equiv. in acetone | |

| NMR Pyridinyl Shift (¹H) | δ 8.1–8.3 ppm (doublet) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.